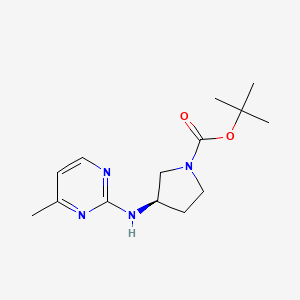

(R)-3-(4-Methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

(R)-3-(4-Methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative characterized by a tert-butyl ester group and a 4-methylpyrimidin-2-ylamino substituent. This compound’s structure combines a rigid pyrrolidine scaffold with a pyrimidine moiety, making it a versatile intermediate in medicinal chemistry, particularly for targeting enzymes or receptors requiring heterocyclic recognition elements.

Properties

IUPAC Name |

tert-butyl (3R)-3-[(4-methylpyrimidin-2-yl)amino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c1-10-5-7-15-12(16-10)17-11-6-8-18(9-11)13(19)20-14(2,3)4/h5,7,11H,6,8-9H2,1-4H3,(H,15,16,17)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANNHRGVIVQQRF-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NC2CCN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=NC=C1)N[C@@H]2CCN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-3-(4-Methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 4-methylpyrimidine moiety. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It has been shown to inhibit various biological pathways, leading to potential therapeutic effects. The mechanism involves binding to active sites of target proteins, thereby blocking their normal function and influencing cellular pathways.

Antiviral Activity

Research indicates that compounds with similar structures exhibit antiviral properties. For instance, derivatives containing β-amino acid moieties have demonstrated antiviral activities against viruses such as the tobacco mosaic virus and herpes simplex virus type 1 (HSV-1) . The introduction of ester groups in these compounds often enhances their antiviral efficacy.

| Compound | Virus Target | Activity |

|---|---|---|

| A-87380 | TMV | Curative activity: 56.8% |

| A-192558 | TMV | Curative activity: 55.2% |

| Compound 5 | HSV-1 | Highest anti-HSV-1 activity |

Anti-inflammatory Effects

Other studies have highlighted the anti-inflammatory potential of similar pyrrolidine derivatives. These compounds can modulate inflammatory responses through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy of pyrrolidine derivatives, it was found that compounds with specific substitutions exhibited enhanced activity against HSV-1. The study involved infecting Vero cells with HSV-1 and evaluating the compounds' therapeutic indices, revealing significant inhibition at certain concentrations .

Case Study 2: Enzyme Inhibition

A separate investigation focused on enzyme inhibition revealed that (R)-3-(4-Methyl-pyrimidin-2-ylamino)-pyrrolidine derivatives could effectively inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits selective inhibition against various enzymes and receptors. For example, IC50 values for AChE inhibition ranged from 13.62 nM to 33.00 nM, indicating potent activity compared to standard inhibitors like donepezil .

Structure-Activity Relationship (SAR)

The structure-activity relationship analyses suggest that modifications in the pyrrolidine ring or the pyrimidine moiety can significantly impact biological activity. For instance, the presence of an ester group appears to enhance antiviral properties while maintaining low toxicity profiles .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (R)-3-(4-Methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester exhibit anticancer properties. For instance, studies focusing on pyrimidine derivatives have shown their ability to inhibit specific kinases involved in cancer pathways. A notable example is the inhibition of JNK3 kinase, which plays a role in neuronal apoptosis, with an IC50 value indicating potent activity .

Enzyme Inhibition

This compound has been studied for its potential to inhibit various enzymes, particularly those involved in metabolic pathways. The interaction with specific molecular targets allows it to disrupt normal physiological processes, which can be leveraged for therapeutic benefits in conditions such as cancer and neurodegenerative diseases .

Synthetic Routes

The synthesis of this compound typically involves the condensation of pyrimidine derivatives with pyrrolidine precursors. The use of optimized reaction conditions enhances yield and purity, making it suitable for large-scale production.

| Synthesis Method | Details |

|---|---|

| Condensation Reaction | Involves pyrimidine and pyrrolidine derivatives |

| Yield Optimization | Use of continuous flow reactors |

Case Study: Antitumor Activity

A study published in Molecular Pharmacology examined the effects of various pyrimidine derivatives on cancer cell lines, highlighting the selectivity of certain compounds for specific kinases. The results indicated that (R)-3-(4-Methyl-pyrimidin-2-ylamino)-pyrrolidine derivatives could serve as lead compounds for developing new anticancer agents .

Case Study: Neuroprotective Properties

Another investigation assessed the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate neurodegeneration by modulating signaling pathways associated with cell survival.

Pharmacological Insights

Comparison with Similar Compounds

Research and Application Context

While direct biological data for the target compound is unavailable, structural analogs provide insights:

- 15c : As a diarylpyrimidine derivative, it may serve as a kinase inhibitor or protease modulator, leveraging its acrylamido group for covalent binding.

- Piperidine Analogs : Their larger size and halogen substituents suggest applications in oncology or antimicrobials, where halogen bonds enhance potency.

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction yields be optimized?

The synthesis of tert-butyl pyrrolidine derivatives typically involves multi-step reactions. A feasible route includes:

- Step 1 : Palladium-catalyzed coupling (e.g., using Pd(OAc)₂ and tert-butyl XPhos ligand) in tert-butyl alcohol at 40–100°C under inert atmosphere .

- Step 2 : Deprotection with HCl under reflux (93–96°C) to yield the final product .

- Optimization : Use cesium carbonate as a base to enhance nucleophilic substitution efficiency. DMAP and triethylamine in dichloromethane at 0–20°C are effective for esterification or sulfonylation steps .

| Key Parameters | Conditions | Reference |

|---|---|---|

| Catalyst | Pd(OAc)₂, XPhos | |

| Temperature | 40–100°C (Step 1); 93–96°C (Step 2) | |

| Solvent | tert-Butyl alcohol (Step 1); water (Step 2) |

Q. What analytical techniques are recommended for characterizing purity and stereochemistry?

- Purity : HPLC with UV detection (≥95% purity threshold).

- Stereochemistry : Chiral HPLC or polarimetry to confirm the (R)-configuration.

- Structural Confirmation : H/C NMR for functional group analysis; HRMS for molecular weight validation .

Q. What storage conditions are critical to maintain stability?

- Temperature : Store at –20°C in sealed, argon-purged vials to prevent hydrolysis of the tert-butyl ester .

- Moisture Control : Use desiccants (e.g., silica gel) in storage containers .

- Light Sensitivity : Amber glassware to avoid photodegradation of the pyrimidine moiety .

Advanced Research Questions

Q. How can contradictory data between computational solubility predictions and experimental measurements be resolved?

Computational tools (e.g., ACD/Labs) often predict solubility based on logP and molecular volume, but experimental validation is essential:

- Example : A piperidine-tert-butyl ester analog had a predicted solubility of 3.5×10⁻⁵ g/L but showed improved solubility in DMSO due to hydrogen bonding .

- Method : Perform parallel shake-flask experiments in PBS (pH 7.4) and DMSO, comparing with computational data. Adjust predictions using correction factors for polar surface area .

| Property | Predicted (ACD/Labs) | Experimental | Discrepancy Resolution |

|---|---|---|---|

| Solubility (g/L) | 3.5×10⁻⁵ | 0.12 (DMSO) | Account for solvent H-bonding |

| Melting Point | 150°C | 148–152°C | Calibrate DSC parameters |

Q. What strategies optimize coupling reactions involving tert-butyl ester intermediates under inert conditions?

- Catalyst Selection : Pd(OAc)₂ with bulky ligands (XPhos) enhances steric hindrance tolerance for aryl-amine couplings .

- Solvent Effects : Use tert-butyl alcohol for its high boiling point (82–83°C) and compatibility with Pd catalysts .

- Scalability : Maintain a 1:3 molar ratio of substrate to cesium carbonate to minimize side reactions during scale-up .

Q. How can researchers address discrepancies in reaction yields during scale-up?

- Cause : Heat/mass transfer limitations in larger batches.

- Solution :

- Use microwave-assisted synthesis for uniform heating in gram-scale reactions .

- Conduct kinetic studies to identify rate-limiting steps (e.g., deprotection efficiency) .

Methodological Notes

- Safety Protocols : Always use respiratory protection (NIOSH-certified masks) and eye/face shields when handling tert-butyl esters due to potential irritancy .

- Data Validation : Cross-reference NMR shifts with analogous compounds (e.g., tert-butyl piperidine carboxylates) to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.